molecular formula C₂₂H₃₄O₄ B1153528 Heptyl 5-Methyl-2-hexyl Phthalate

Heptyl 5-Methyl-2-hexyl Phthalate

Cat. No.: B1153528
M. Wt: 362.5
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Classification within Phthalate Family

Heptyl 5-Methyl-2-hexyl Phthalate belongs to the extensive family of phthalate esters, which are characterized as esters of phthalic acid. The compound exhibits the fundamental phthalate structure consisting of a benzene ring with two adjacent carboxyl groups, where one carboxyl group is esterified with a heptyl alcohol chain and the other with a branched 5-methyl-2-hexyl alcohol moiety. This asymmetric substitution pattern distinguishes it from symmetric phthalates commonly used in industrial applications.

The molecular structure can be systematically described through its key chemical properties as detailed in the following table:

Chemical Property Specification
Molecular Formula C₂₂H₃₄O₄
Molecular Weight 362.503 g/mol
Chemical Structure Mixed alkyl phthalate ester
Ester Configuration Asymmetric (heptyl and 5-methyl-2-hexyl)
Functional Groups Aromatic ring, two ester linkages

The compound's classification within the phthalate family places it among mixed alkyl phthalates, which differ from the more common symmetric phthalates such as diethylhexyl phthalate or diisononyl phthalate. The presence of both a linear heptyl chain and a branched 5-methyl-2-hexyl chain creates unique steric and electronic properties that influence its behavior as a plasticizer and its interactions with polymer matrices. This structural arrangement positions the compound within the medium-molecular-weight phthalate category, falling between short-chain phthalates derived from alcohols with 4-6 carbon atoms and larger phthalates derived from alcohols with more than 13 carbon atoms.

The benzene ring core provides the characteristic aromatic stability associated with phthalate compounds, while the ester functional groups enable the compound to exhibit plasticizing properties through their interaction with polymer chains. The asymmetric nature of the alkyl substituents contributes to reduced crystallinity compared to symmetric analogues, potentially enhancing compatibility with various polymer systems and influencing the compound's effectiveness as a plasticizer.

Historical Context and Development

The development of this compound must be understood within the broader historical context of phthalate chemistry and plasticizer technology. Phthalates were first introduced as commercial chemicals in the 1920s, with their popularity significantly increasing upon their incorporation into polyvinyl chloride production beginning in 1931. The fundamental production method for phthalates involves the reaction of phthalic anhydride with alcohols, a process that has remained essentially unchanged since the early development of these compounds.

The evolution of phthalate chemistry has been driven by the need to optimize plasticizer performance for specific applications while addressing various technical and regulatory challenges. The development of mixed alkyl phthalates like this compound represents an advancement in phthalate design, where asymmetric substitution patterns were explored to achieve specific performance characteristics that could not be obtained with symmetric phthalates.

Historical milestones in phthalate development can be summarized as follows:

Time Period Development Milestone
1920s Initial commercial introduction of phthalates
1931 First use in polyvinyl chloride applications
1930s-1960s Expansion of symmetric phthalate production
1960s-present Development of specialized and mixed alkyl phthalates
1980s-present Focus on analytical standards and research applications

The emergence of specialized phthalates like this compound coincided with the growing sophistication of analytical chemistry and the need for precise reference standards in environmental and materials research. The compound's development also reflects the scientific community's interest in understanding structure-property relationships within the phthalate family, particularly how asymmetric substitution patterns influence plasticizer behavior and environmental fate.

The historical trajectory of phthalate research has increasingly emphasized the importance of having well-characterized reference compounds for analytical applications. The development of deuterated analogues, such as this compound-d4, represents a significant advancement in analytical methodology, enabling more precise quantification of phthalate compounds in complex matrices through isotope dilution mass spectrometry techniques.

Significance in Plasticizer Research

This compound occupies a significant position in plasticizer research due to its unique structural characteristics and the insights it provides into phthalate behavior. The compound serves as a valuable model system for understanding how asymmetric alkyl substitution affects plasticizer performance and compatibility with polymer matrices. Research involving this compound contributes to the broader understanding of structure-property relationships that govern plasticizer effectiveness.

The plasticization mechanism involves complex interactions between the phthalate molecules and polymer chains, particularly in polyvinyl chloride systems where the majority of phthalates find application. The interaction occurs between the positively charged areas of the polymer chain and the polar centers of the phthalate plasticizers, specifically the carbonyl functional groups. The unique combination of a heptyl chain and a branched 5-methyl-2-hexyl chain in this compound provides researchers with opportunities to study how different alkyl chain configurations influence these fundamental interactions.

Key research applications and significance include:

Research Area Specific Contributions
Structure-Property Studies Asymmetric substitution effects on plasticizer behavior
Analytical Method Development Reference standard for phthalate quantification
Environmental Research Fate and transport studies of complex phthalates
Polymer Compatibility Mixed alkyl chain effects on polymer interactions
Isotope Studies Deuterated analogue for advanced analytical techniques

The compound's significance extends to environmental research, where it serves as a representative of the broader class of mixed alkyl phthalates that may be found in environmental samples. Understanding the behavior of such compounds is crucial for developing comprehensive analytical methods capable of detecting and quantifying diverse phthalate structures in environmental matrices. The availability of the deuterated analogue enhances the precision of such analytical work by providing an internal standard that closely mimics the chemical behavior of the target compound while being distinguishable by mass spectrometry.

In polymer science research, this compound provides insights into how asymmetric phthalates might offer advantages over symmetric alternatives in specific applications. The presence of both linear and branched alkyl chains could potentially provide a balance between plasticizer efficiency and other desired properties such as migration resistance or low-temperature flexibility. This makes the compound valuable for fundamental research into next-generation plasticizer design.

Current Scientific Interest and Research Directions

Contemporary scientific interest in this compound reflects broader trends in phthalate research, including the development of sophisticated analytical methodologies, environmental fate studies, and the exploration of alternative plasticizer designs. The compound has gained particular attention as a reference standard in analytical chemistry, where its well-characterized properties and the availability of its deuterated analogue make it valuable for method validation and quality assurance in phthalate analysis.

Current research directions involving this compound span several key areas of scientific investigation. Analytical chemistry research has focused on developing robust methods for detecting and quantifying complex phthalate mixtures, with this compound serving as a representative compound for mixed alkyl phthalates. The deuterated version has proven particularly valuable in isotope dilution mass spectrometry applications, where it serves as an internal standard for quantitative analysis.

Environmental research has incorporated this compound into studies examining the fate and transport of phthalates in various environmental compartments. The unique structural features of mixed alkyl phthalates like this compound provide insights into how structural variation affects environmental behavior, including biodegradation rates, sorption characteristics, and bioaccumulation potential. Such research is essential for understanding the environmental implications of the diverse phthalate compounds that may be released from consumer products and industrial processes.

Research priorities and emerging directions include:

Research Priority Current Focus Areas
Analytical Method Development Advanced mass spectrometry techniques
Environmental Fate Studies Biodegradation and transport mechanisms
Structure-Function Relationships Asymmetric substitution effects
Alternative Plasticizer Design Next-generation phthalate architectures
Regulatory Science Reference standards for compliance testing

The compound has also attracted interest in the context of developing alternative plasticizer technologies. While much attention has focused on non-phthalate alternatives, research continues into optimizing phthalate structures for specific applications where their unique properties remain advantageous. This compound represents an example of how structural modification can potentially address some limitations of traditional symmetric phthalates while maintaining their beneficial characteristics.

Future research directions are likely to expand the understanding of how mixed alkyl phthalates behave in complex systems, including their interactions with various polymer matrices and their fate in environmental and biological systems. The continued development of analytical methods for detecting and quantifying such compounds will remain important for both research and regulatory applications. Additionally, computational chemistry approaches are increasingly being applied to predict the properties and behavior of specialized phthalates like this compound, potentially accelerating the development of improved plasticizer technologies.

Properties

Molecular Formula

C₂₂H₃₄O₄

Molecular Weight

362.5

Synonyms

1,2-Benzenedicarboxylic Acid Heptyl 5-Methyl-2-hexyl Ester; 

Origin of Product

United States

Scientific Research Applications

Applications in Medical Devices

Plasticization in Medical Equipment:
Heptyl 5-Methyl-2-Hexyl Phthalate is commonly used in the production of medical devices such as:

  • IV bags and tubing: Enhances flexibility and durability.
  • Blood storage bags: Provides necessary pliability for safe storage.
  • Dialysis equipment: Ensures compatibility with body fluids.

Studies indicate that while plasticizers like this compound are essential for the functionality of these devices, concerns about leaching into bodily fluids have prompted investigations into safer alternatives and regulatory scrutiny .

Consumer Products

Use in Plastics and Coatings:
this compound is incorporated into various consumer products, including:

  • Flexible vinyl products: Such as flooring, wall coverings, and upholstery.
  • Toys and childcare products: Ensures safety and flexibility.
  • Adhesives and sealants: Improves performance characteristics.

The versatility of this compound allows it to be utilized across multiple sectors, enhancing product performance while maintaining compliance with safety regulations .

Environmental Considerations

Impact on Health and Safety:
Research has highlighted potential health risks associated with exposure to phthalates, including this compound. Key findings include:

  • Endocrine disruption: Some studies suggest that high levels of exposure may interfere with hormonal functions .
  • Leaching from products: Due to their non-covalent bonding in plastics, phthalates can leach into the environment or food products over time .

Regulatory bodies are increasingly focused on assessing the safety profiles of these compounds to mitigate health risks associated with long-term exposure .

Case Studies

Case Study 1: Medical Device Safety
A comprehensive review conducted by SCENIHR evaluated the safety of medical devices containing phthalates. It concluded that while this compound is effective as a plasticizer, its potential for leaching into medical solutions raises concerns about patient safety during extended use .

Case Study 2: Consumer Product Regulations
In response to growing health concerns, several jurisdictions have implemented regulations limiting the use of certain phthalates in consumer products. For instance, the European Union has classified many phthalates as substances of very high concern (SVHC), prompting manufacturers to seek alternative plasticizers .

Data Table: Applications Summary

Application AreaSpecific UsesKey Considerations
Medical DevicesIV bags, blood storage bagsRisk of leaching into solutions
Consumer ProductsToys, flooring, adhesivesRegulatory scrutiny for safety
Environmental ImpactPotential endocrine disruptionNeed for safer alternatives

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Heptyl 5-Methyl-2-hexyl Phthalate and related compounds:

Compound Substituents Key Features Applications/Toxicity
This compound Heptyl, 5-methyl-2-hexyl (branched) Mixed linear/branched chains; high molecular weight Limited data; deuterated form used in analytical standards
Di(2-ethylhexyl) phthalate (DEHP) Two 2-ethylhexyl groups (branched) Ubiquitous plasticizer; metabolized to MEHHP (Mono(2-ethyl-5-hydroxyhexyl) phthalate) Linked to developmental toxicity, endocrine disruption
Diisoheptyl Phthalate (DIHP) Two isoheptyl groups (branched) Similar branching but shorter chains Listed in regulatory guidelines; potential industrial use as a DEHP alternative
Bis(2-methyl heptyl) Phthalate Two 2-methyl heptyl groups (branched) Structurally analogous to this compound Reported as an antiviral agent in plant extracts
Di-n-heptyl Phthalate Two linear heptyl groups Linear chains; lower volatility Prenatal exposure in rats caused skeletal malformations

Metabolic and Toxicological Profiles

  • DEHP vs. This compound: DEHP is metabolized to MEHHP, a secondary metabolite associated with oxidative stress and hormonal interference .
  • Developmental Toxicity : Di-n-heptyl phthalate (linear chains) induced skeletal and visceral malformations in rats at 750 mg/kg/day, whereas branched derivatives like DEHP showed toxicity at lower doses (e.g., 500 mg/kg/day) . This suggests branching may enhance bioaccumulation but reduce acute toxicity thresholds.

Regulatory and Industrial Relevance

  • Regulatory Status: DEHP and DIHP are flagged in regulatory frameworks (e.g., EU REACH) due to reproductive toxicity .
  • Functional Applications : Bis(2-methyl heptyl) phthalate’s antiviral activity against White Spot Syndrome Virus highlights niche biomedical applications, unlike DEHP’s dominance in plastics .

Q & A

Q. What are the key chemical identifiers and physicochemical properties of Heptyl 5-Methyl-2-hexyl Phthalate?

Answer: this compound (CAS 3648-21-3) is a phthalate ester with the molecular formula C₂₂H₃₄O₄ and a molecular weight of 362.503 g/mol . Its systematic IUPAC name is 1,2-Benzenedicarboxylic acid, 1,2-diheptyl ester. Key properties include:

  • Structure : Two heptyl ester groups attached to a benzene ring.
  • Synonyms : Di-n-heptyl phthalate, Sansocizer DHP, Heptyl phthalate .
  • Physical State : Likely a viscous liquid at room temperature (inferred from analogous phthalates like di-2-ethylhexyl phthalate).

Methodological Note : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation. Reference databases like PubChem and ECHA for physicochemical data validation .

Q. What analytical methods are recommended for detecting this compound in biological samples?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting phthalates and their metabolites in biological matrices (e.g., urine, serum). Key steps:

Sample Preparation : Hydrolyze conjugated metabolites using β-glucuronidase.

Metabolite Identification : Monitor primary metabolites (e.g., mono-heptyl phthalate) as biomarkers.

Quantification : Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. Example Protocol :

  • Column: C18 reversed-phase.
  • Mobile Phase: Gradient of methanol/water with 0.1% formic acid.
  • Detection: Multiple reaction monitoring (MRM) for enhanced specificity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols or vapors .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
  • Storage : Keep in sealed containers away from oxidizers and high temperatures .

Risk Mitigation : Conduct regular exposure monitoring and review Safety Data Sheets (SDS) for updates on occupational exposure limits (OELs) .

Advanced Research Questions

Q. How should experimental designs for assessing developmental toxicity of this compound be structured?

Answer: In Vivo Study Design (Rodent Model) :

  • Dose Selection : Use a range of doses (e.g., 0, 50, 150, 500 mg/kg/day) administered orally to pregnant rats during gestation (GD 6–20).
  • Endpoints : Fetal weight, skeletal malformations, and maternal toxicity (e.g., liver/kidney histopathology) .
  • Data Collection : Include litter-based statistical analysis to account for intra-litter variability.

Q. Example Findings from Analogous Phthalates :

PhthalateDose (mg/kg/day)Observed Effects (Rat Model)Reference
Di-n-heptyl phthalate500Reduced fetal weight, skeletal defectsSaillenfait et al. (2011)
Di-n-octyl phthalate1000Maternal hepatotoxicitySaillenfait et al. (2009)

Methodological Gap : Include metabolite profiling to correlate systemic exposure with adverse outcomes .

Q. What mechanisms underlie the endocrine-disrupting potential of this compound?

Answer: Phthalates disrupt endocrine signaling via:

Peroxisome Proliferator-Activated Receptor (PPAR) Activation : Alters lipid metabolism and adipogenesis .

Estrogen Receptor Modulation : Competitive binding to ERα/ERβ, affecting reproductive physiology .

Thyroid Hormone Interference : Reduces serum T4 levels by upregulating hepatic UDP-glucuronosyltransferases .

Q. Experimental Validation :

  • Use reporter gene assays (e.g., PPARγ luciferase) and receptor-binding studies.
  • Combine in vitro (e.g., H295R steroidogenesis assay) and in silico (molecular docking) approaches .

Q. How can researchers resolve contradictions in phthalate toxicity data across studies?

Answer: Strategies for Data Harmonization :

Dose Standardization : Convert administered doses to metabolically active doses (e.g., molar urinary metabolite concentrations) .

Confounder Adjustment : Control for covariates like age, BMI, and co-exposure to other phthalates in epidemiological studies .

Meta-Analysis : Apply random-effects models to account for inter-study heterogeneity. Contact authors for raw data to re-analyze using unified statistical methods .

Case Study : NHANES-based studies on phthalates and diabetes risk showed inconsistencies due to variability in metabolite correction (creatinine vs. specific gravity adjustments) .

Q. What epidemiological approaches are effective for studying population-level exposure to this compound?

Answer:

  • Cross-Sectional Surveys : Use NHANES-style biomonitoring to measure urinary metabolites and correlate with health outcomes (e.g., obesity, insulin resistance) .
  • Cohort Studies : Track long-term exposure effects using repeated biospecimen collection and electronic health records.
  • Confounding Control : Apply inverse probability weighting to adjust for lifestyle factors (e.g., diet, smoking) .

Limitation : Phthalates’ short biological half-life necessitates multiple sampling points to capture chronic exposure .

Q. How can bioinformatics enhance mechanistic research on this compound?

Answer:

  • Pathway Analysis : Use tools like KEGG and Reactome to identify disrupted pathways (e.g., steroid hormone biosynthesis) from transcriptomic data .
  • Network Pharmacology : Map interactions between phthalate metabolites and human protein targets (e.g., using STITCH or STRING databases) .
  • Machine Learning : Train models to predict toxicity thresholds based on structural analogs (e.g., DEHP, DBP) .

Example : A 2023 study integrated NHANES data with RNA-seq to link DEHP exposure to T2DM-associated genes (PPARG, INSR) .

Q. What advanced techniques are used to profile this compound metabolites in toxicokinetic studies?

Answer:

  • High-Resolution Metabolomics (HRM) : Combines LC-HRMS with computational workflows (e.g., XCMS Online) to identify phase I/II metabolites .
  • Stable Isotope Tracing : Administer ¹³C-labeled phthalates to track metabolite distribution in tissues .
  • Toxicokinetic Modeling : Use compartmental models to estimate absorption, distribution, and elimination rates .

Key Metabolites : Mono-heptyl phthalate (primary) and oxidative derivatives (e.g., hydroxylated, carboxylated) .

Q. How can bibliometric analysis guide future research on this compound?

Answer:

  • Trend Identification : Use tools like VOSviewer to map keyword co-occurrence (e.g., "endocrine disruption," "obesity") across 2,000+ DEHP-related studies (1975–2022) .
  • Hotspot Detection : Recent clusters focus on epigenetic effects (DNA methylation) and microplastic-mediated exposure .
  • Collaboration Networks : Identify leading institutions and journals to prioritize funding and publication avenues.

Data Source : Web of Science Core Collection; search query: ("phthalate" AND "Heptyl 5-Methyl-2-hexyl") OR CAS 3648-21-3 .

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